molecular formula C19H24N4O5S B6584724 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide CAS No. 1251615-20-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6584724
CAS No.: 1251615-20-9
M. Wt: 420.5 g/mol
InChI Key: MMIJGHUNUJLPML-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.14674105 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as F3406-5920 or VU0623658-1, primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . LCMV is a type of arenavirus and is considered a neglected human pathogen of clinical significance .

Mode of Action

F3406-5920 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to be effective in inhibiting LCMV multiplication .

Biochemical Pathways

The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This blocks the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Result of Action

The primary result of the action of F3406-5920 is the inhibition of LCMV multiplication . By blocking the virus’s entry into the host cell, the compound prevents the initiation of transcription and replication of the virus genome . This leads to a decrease in the number of virus particles, thereby reducing the severity of the infection .

Action Environment

The efficacy and stability of F3406-5920 can be influenced by various environmental factors. For instance, the pH of the endosome compartment plays a crucial role in the compound’s mechanism of action . .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13-5-7-23(8-6-13)29(25,26)19-15(11-22(2)21-19)18(24)20-10-14-3-4-16-17(9-14)28-12-27-16/h3-4,9,11,13H,5-8,10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIJGHUNUJLPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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